3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide
Description
The compound 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide features a thiazolidinone core substituted with a (Z)-configured 3-phenylallylidene group at position 5 and a propanamide side chain linked to a 4-fluorophenyl ring. Its stereochemistry (Z/E configurations) is critical for biological activity and is typically confirmed via X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-9-11-17(12-10-16)23-19(25)13-14-24-20(26)18(28-21(24)27)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)/b7-4+,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSIZCXUGCYFDM-DFBITEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The synthesis typically involves:
- Formation of the Thiazolidine Ring : This is achieved through a cyclization reaction involving a thiourea derivative and an α-halo acid, often using bases like sodium hydroxide.
- Introduction of the Phenylallylidene Group : This step involves a condensation reaction with cinnamaldehyde, catalyzed by acids such as acetic acid.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The presence of the thiazolidine moiety enhances interaction with microbial targets, potentially disrupting their metabolic processes .
Anticancer Properties
Compounds related to 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide have demonstrated anticancer activity in various cell lines. For example, derivatives have been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), showing promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives are also noteworthy. Research has indicated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazolidine derivatives:
- Study on Anticancer Activity : A derivative similar to the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant potency against cancer cells .
- Antimicrobial Assays : In vitro assays demonstrated that compounds with the thiazolidine structure exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Inflammation Model Studies : In animal models of inflammation, thiazolidine derivatives showed reduced levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide, a comparison with similar compounds is useful:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Thiazolidinediones | Antidiabetic | PPARγ agonism |
| Rhodanines | Antimicrobial | Disruption of cellular processes |
| Other Thiazolidine Derivatives | Anticancer/Anti-inflammatory | Induction of apoptosis and modulation of inflammatory pathways |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The thiazolidinone scaffold is a common feature among analogs, but substitutions and side-chain modifications significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Thiazolidinone Derivatives
*Calculated based on molecular formulas.
Key Observations:
’s propanamide derivative with a 3-hydroxyphenyl group exhibits a predicted pKa of ~9.53, suggesting moderate solubility in physiological conditions .
Thiazolidinone Substitutions: The 2-thioxo-4-oxo variant () replaces one oxygen with sulfur, increasing electron delocalization and possibly altering redox activity . Quinolinylmethylene () introduces a rigid heterocycle, which may enhance π-stacking interactions but reduce conformational flexibility .
Aromatic Substituents: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-hydroxyphenyl () or p-tolyl () .
Table 2: Common Analytical Techniques
Preparation Methods
Chloroacetylation and Amide Formation
3-Chloro-N-(4-fluorophenyl)propanamide, synthesized via Hantzsch thiazole methodology, reacts with the thiazolidinone nitrogen under basic conditions. Tiwari et al. reported analogous reactions using zeolite 5A under microwave irradiation (200 W), achieving 89% yield in 20 minutes. The mechanism proceeds as follows:
- Deprotonation : The thiazolidinone nitrogen attacks the chloro-propanamide’s carbonyl carbon.
- Elimination : Chloride ion is expelled, forming the tertiary amide bond.
- Purification : Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane eluent.
Stereochemical Control and Characterization
The (Z)-configuration at C3 and (E)-geometry at C5 are critical for bioactivity. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography validate stereochemistry:
- NOE Correlations : Irradiation of the thiazolidinone C3-H enhances the propanamide methylene signal, confirming the (Z)-configuration.
- X-ray Data : The dihedral angle between the thiazolidinone and arylidene planes measures 87.5°, consistent with (E)-stereochemistry.
Green Chemistry Innovations
Recent advances emphasize sustainability:
Solvent-Free Mechanochemical Synthesis
Harale et al. demonstrated that grinding 3-chloro-N-(4-fluorophenyl)propanamide, thioglycolic acid, and cinnamaldehyde with Pd NPs in a ball mill produces the target compound in 85% yield within 30 minutes.
Ultrasound-Assisted Cyclization
Khillare et al. achieved 92% yield using diisopropyl ethyl ammonium acetate (DTPEAC) as an ionic liquid under ultrasound (40 kHz), reducing energy consumption by 70%.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| One-pot cyclocondensation | Bi(SCH2COOH)3 | 70 | 3 | 78 | 98 |
| Knoevenagel condensation | CdZr4(PO4)6 | 110 | 5 | 83 | 97 |
| Microwave coupling | Zeolite 5A | 150 (MW) | 0.33 | 89 | 99 |
| Solvent-free grinding | Pd NPs | RT | 0.5 | 85 | 96 |
Challenges and Optimization Strategies
Byproduct Formation
Over-condensation during Knoevenagel reactions generates bis-thiazolidinones. Safaei-Ghomi et al. mitigated this by limiting aldehyde stoichiometry to 1.1 equivalents.
Stereochemical Drift
Prolonged heating induces (E)→(Z) isomerization at C5. Apostolidis et al. stabilized the (E)-form using acetic acid/sodium acetate buffer (pH 4.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
